molecular formula C14H17NO3S B2812829 N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide CAS No. 620590-11-6

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide

Cat. No.: B2812829
CAS No.: 620590-11-6
M. Wt: 279.35
InChI Key: MYHKTXBCMWLYAO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic elements

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide typically involves the reaction of 2,3-dimethylaniline with a suitable acylating agent, followed by the introduction of the thienyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of acetic anhydride in the presence of a base like pyridine can facilitate the acylation step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis, such as temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-acetamide: Lacks the thienyl group, making it less complex.

    N-(1,1-dioxo(3-2,3-dihydrothienyl))-acetamide: Lacks the dimethylphenyl group, altering its chemical properties.

Uniqueness

N-(2,3-dimethylphenyl)-N-(1,1-dioxo(3-2,3-dihydrothienyl))acetamide is unique due to the presence of both the dimethylphenyl and thienyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-10-5-4-6-14(11(10)2)15(12(3)16)13-7-8-19(17,18)9-13/h4-8,13H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHKTXBCMWLYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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